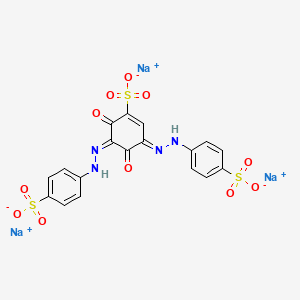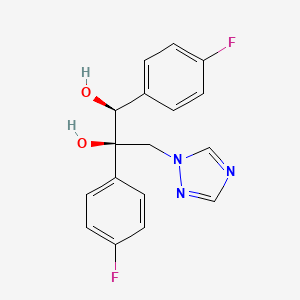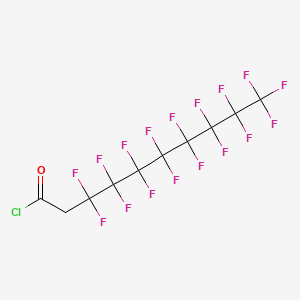
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride: is a perfluorinated compound with the chemical formula C10ClF17O . This compound is known for its high thermal stability, chemical resistance, and hydrophobic properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride typically involves the fluorination of decanoyl chloride. The process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction is typically conducted in a fluorination reactor, where decanoyl chloride is exposed to fluorine gas at elevated temperatures and pressures to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Hydrolysis: The reaction with water can occur under mild conditions, often at room temperature.
Major Products Formed:
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amides, esters, or thioesters.
Hydrolysis: The major products are the corresponding perfluorinated carboxylic acid and hydrochloric acid.
Applications De Recherche Scientifique
Chemistry: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its high reactivity and stability make it a valuable intermediate in the production of specialty chemicals and materials.
Biology and Medicine: In biological research, this compound is used to modify surfaces and create hydrophobic coatings. Its unique properties are exploited in the development of biomedical devices and materials that require resistance to biological degradation and fouling.
Industry: Industrially, this compound is used in the production of fluorinated polymers and coatings. Its hydrophobic and oleophobic properties make it ideal for applications in non-stick coatings, water-repellent fabrics, and protective finishes.
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride primarily involves its ability to form strong bonds with various substrates due to its highly electronegative fluorine atoms. These bonds create a stable, inert surface that resists chemical and biological interactions. The molecular targets and pathways involved include the modification of surface properties and the inhibition of unwanted interactions with the environment.
Comparaison Avec Des Composés Similaires
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Comparison: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride is unique due to its chloride functional group, which allows for a wide range of chemical modifications. In contrast, similar compounds like 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate and (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane have different functional groups that confer distinct reactivity and applications. For example, the acrylate group in Heneicosafluorododecyl acrylate allows for polymerization reactions, while the epoxide group in Heptadecafluorononyl oxirane is useful in ring-opening reactions.
Propriétés
Numéro CAS |
64018-23-1 |
|---|---|
Formule moléculaire |
C10H2ClF17O |
Poids moléculaire |
496.55 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoyl chloride |
InChI |
InChI=1S/C10H2ClF17O/c11-2(29)1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1H2 |
Clé InChI |
FMAZHALGIPCISB-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




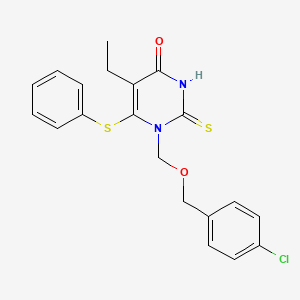
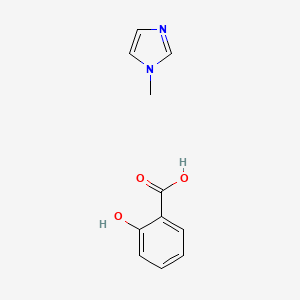

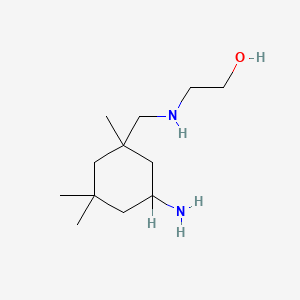
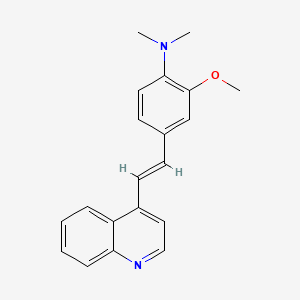
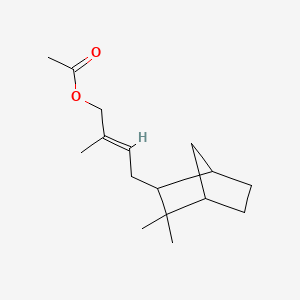
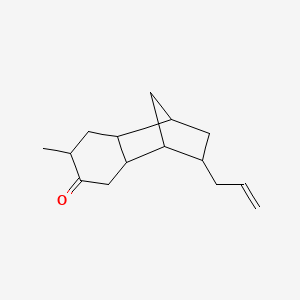
![N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide](/img/structure/B12680300.png)

